1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBWCIVKQOWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
For example, DCMU, a compound with a similar structure, inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes including metabolism, cell cycle regulation, and apoptosis. The compound’s interaction with GSK-3 suggests its potential use in studying diseases related to this enzyme, such as Alzheimer’s disease and diabetes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of GSK-3 can lead to changes in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting processes such as glucose uptake and insulin sensitivity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and preventing the phosphorylation of its substrates. This inhibition leads to downstream effects on various signaling pathways and gene expression profiles, ultimately influencing cellular functions and processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of GSK-3 affects glycogen metabolism and glucose homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that it can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10Cl2N2O2
- Molar Mass : 275.12 g/mol
- CAS Number : 444777-99-5
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Specifically, 1H-pyrrole-2-carboxylic acid has shown to inhibit the growth of various pathogens, including Pseudomonas aeruginosa. A study demonstrated that this compound effectively disrupts quorum sensing mechanisms in bacteria, reducing virulence factors and biofilm formation .
Antitubercular Activity
A series of pyrrole-2-carboxamide compounds have been synthesized and evaluated for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications on the pyrrole ring can enhance activity against tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : The compound interferes with bacterial communication systems, thus impairing their ability to coordinate virulence .
- Targeting Enzymatic Pathways : Pyrrole derivatives have been found to inhibit enzymes involved in mycolic acid biosynthesis in M. tuberculosis, which is crucial for bacterial cell wall integrity .
- Receptor Modulation : Some studies suggest that pyrrole compounds may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against clinical isolates of Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and virulence factor expression at sub-MIC levels, suggesting its potential as an anti-pathogenic agent .
Antitubercular Evaluation
Another pivotal study focused on the synthesis and evaluation of pyrrole derivatives against drug-resistant tuberculosis. The compound exhibited potent activity against M. smegmatis strains expressing wild-type and mutated mmpL3 genes. This highlights its role as a promising candidate for further development in treating resistant forms of tuberculosis .
Summary of Findings
Scientific Research Applications
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Basic Information
- Chemical Formula : C12H10Cl2N2O2
- Molecular Weight : 235.67 g/mol
- CAS Number : 952958-69-9
Structure
The compound features a pyrrole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. A specific study demonstrated that this class of compounds could effectively target cancer stem cells, which are often resistant to conventional therapies.
Agrochemicals
The compound's unique structure allows it to serve as a precursor for developing agrochemical products. Its ability to modulate plant growth and resist pests makes it valuable in agricultural applications.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Plant growth regulator | Moderate |
| Similar pyrrole derivatives | Insecticide | High |
Material Science
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. The incorporation of pyrrole derivatives into polymer matrices has been shown to enhance conductivity and stability.
Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into conductive polymers improves their electrical properties. Studies involving organic solar cells have shown increased efficiency when using such modified polymers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of the target compound with analogs identified in the evidence:
Key Observations:
- Substituent Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to the 3-chloro-4-methoxyphenyl analog , which may reduce aqueous solubility but enhance membrane permeability.
- Functional Group Impact :
- Carboxylic acid groups (target compound and ) enable salt formation, improving solubility for pharmaceutical formulations.
- Diesters (e.g., ) may act as prodrugs, hydrolyzing in vivo to active acids.
- Aldehydes (e.g., ) are reactive electrophiles, useful in synthetic intermediates but less stable in biological systems.
Solubility and Bioavailability:
- However, the 3,4-dichlorophenyl group counteracts this by increasing hydrophobicity.
- The methoxy substituent in likely improves solubility relative to dichlorophenyl groups, as seen in similar agrochemicals .
Preparation Methods
Multicomponent Synthesis via Phenacyl Bromide and Pyrrole Derivatives
Method Overview:
This approach utilizes phenacyl bromides as key intermediates reacting with amines and pentane-2,4-dione (or analogous diketones) in aqueous media, catalyzed by organic bases like DABCO, to generate pyrrole derivatives. Subsequent functionalization introduces the 3,4-dichlorophenylmethyl group.
- Preparation of the phenacyl bromide derivative bearing the 3,4-dichlorophenyl group.
- Reaction with primary amines (e.g., amino acids or amines bearing carboxylic functionalities) to form intermediates.
- Cyclization and dehydration to form the pyrrole ring, often facilitated by DABCO in water, under mild conditions.
- A study demonstrated that phenacyl bromides react efficiently with various amines and diketones in aqueous media with DABCO as a promoter, yielding substituted pyrroles in high yields (up to 84%).
- The reaction conditions are environmentally friendly, avoiding chlorinated solvents, and are applicable to a broad range of amines, including aromatic and aliphatic types.
Application to 3,4-Dichlorophenylmethyl Derivative:
- Synthesize or procure 3,4-dichlorophenyl methyl bromide as the phenacyl bromide precursor.
- React with suitable amino acids or primary amines under optimized conditions (DABCO catalysis in water at 60°C).
- Cyclize with diketones or carboxylic acid derivatives to introduce the carboxylic acid functionality.
Cyclization of 3,4-Dichlorobenzyl-Substituted Pyrroles
Method Overview:
Direct cyclization of 3,4-dichlorobenzyl-substituted intermediates can be achieved via oxidative or acid-mediated cyclization of suitable precursors, such as amino ketones or hydrazones.
- Preparation of hydrazones or amino ketones bearing the 3,4-dichlorobenzyl moiety.
- Cyclization under acidic or oxidative conditions (e.g., using acetic acid, iodine, or oxidants like DDQ) to form the pyrrole ring.
- Oxidation of the pyrrole to introduce the carboxylic acid group at the 2-position, often via oxidation with potassium permanganate or other strong oxidants.
- Oxidative cyclization methods have been successfully employed to synthesize pyrroles with various aromatic substituents, including chlorinated phenyl groups, with yields ranging from moderate to high.
Functionalization of Pyrrole Core to Introduce Carboxylic Acid
Once the pyrrole ring bearing the 3,4-dichlorophenylmethyl group is synthesized, the carboxylic acid functionality at the 2-position can be introduced via:
- Oxidation of methyl groups attached to the pyrrole ring using strong oxidants like potassium permanganate or chromium-based reagents.
- Direct carboxylation of the pyrrole ring via electrophilic substitution with carbon dioxide under suitable conditions (e.g., high pressure, base catalysis).
- Oxidative methods are well-documented for converting methyl groups on heterocycles to carboxylic acids, with high selectivity and yields.
Summary of Preparation Strategy
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 3,4-dichlorophenyl methyl bromide | Bromination of 3,4-dichlorotoluene with N-bromosuccinimide (NBS) | Mild, high-yielding |
| 2 | Formation of pyrrole core | Reaction of phenacyl bromide with amines/diketones in water with DABCO | Environmentally friendly, high yields (~80%) |
| 3 | Cyclization to pyrrole | Acidic or oxidative cyclization | Moderate to high yield, regioselective |
| 4 | Oxidation to carboxylic acid | KMnO4 or CrO3 oxidation | High yield, specific for methyl groups |
Notes on Optimization and Environmental Considerations
- Green Chemistry: The use of aqueous media and organic bases like DABCO significantly reduces environmental impact.
- Reaction Conditions: Mild temperatures (around 60°C) and short reaction times enhance efficiency.
- Substrate Scope: The method tolerates various substituents on the aromatic ring, including halogens, hydroxyls, and alkoxy groups, enabling diverse derivatives.
Q & A
Q. What are the established synthetic routes for 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?
Synthesis typically involves multi-step protocols:
- Step 1 : Alkylation of pyrrole-2-carboxylic acid derivatives with 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or HCl to yield the carboxylic acid .
- Characterization : Intermediates are verified via / NMR (e.g., δ ~2.5 ppm for methyl esters, ~160–170 ppm for carbonyl carbons) and LCMS for purity (>95%) .
Q. How can the solubility and stability of this compound be optimized for biological assays?
- Solubility : Use hydrochloride salt forms to enhance aqueous solubility (e.g., via acid-base reactions with HCl) .
- Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent degradation of the pyrrole ring and chlorophenyl groups. Solvent choice (DMSO for stock solutions) minimizes hydrolysis .
Q. What spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR : NMR identifies substituent environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methylene protons from the benzyl group at δ 4.0–5.0 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.34 Å in pyrrole) and dihedral angles between the pyrrole and dichlorophenyl rings .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Q. What biological targets or mechanisms are associated with this compound?
Q. How are mechanistic studies designed to evaluate its enzyme inhibition?
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Q. What strategies are used to design derivatives with enhanced bioactivity?
Q. How are analytical challenges (e.g., impurity profiling) addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
